An In-depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5,7-Trifluoroadamantane-1-carboxylic acid, a fluorinated derivative of adamantane with significant potential in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the adamantane cage imparts unique physicochemical properties, most notably enhanced metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This document details the compound's properties, outlines a robust synthetic methodology, provides an in-depth analysis of its spectroscopic characteristics, and explores its potential applications, particularly in the realm of drug discovery.
Introduction: The Adamantane Scaffold and the Impact of Fluorination
The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has been extensively utilized as a pharmacophore in drug design.[1] Its incorporation into drug candidates can enhance their lipophilicity, facilitating passage through biological membranes, including the blood-brain barrier.[1] However, the lipophilic nature of the adamantane group can also render it susceptible to metabolic degradation.[2]
A key strategy to mitigate this metabolic instability is the introduction of fluorine atoms at the bridgehead positions of the adamantane core.[2] Fluorination can block sites of oxidative metabolism without significantly altering the steric profile of the molecule. This modification leads to compounds with improved pharmacokinetic profiles, making fluorinated adamantane derivatives highly valuable building blocks in drug discovery.[2] 3,5,7-Trifluoroadamantane-1-carboxylic acid is a prime example of such a scaffold, offering a carboxylic acid handle for further chemical modification and derivatization.
Physicochemical Properties
3,5,7-Trifluoroadamantane-1-carboxylic acid is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [2][3] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| CAS Number | 214557-89-8 | [2][3] |
| Appearance | White crystalline powder | [3] |
| LogP (calculated) | 2.56 | [3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid
The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid can be achieved through a multi-step process starting from the readily available 1-adamantanecarboxylic acid. The core strategy involves the sequential introduction of hydroxyl groups at the bridgehead positions, followed by deoxofluorination.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 1-adamantanecarboxylic acid.
Experimental Protocol: A Plausible Multi-step Synthesis
The following protocol is a representative procedure based on established methodologies for the hydroxylation and fluorination of adamantane derivatives.
Step 1: Synthesis of 3,5,7-Trihydroxyadamantane-1-carboxylic acid
-
To a stirred solution of 1-adamantanecarboxylic acid (1.0 eq) in a mixture of water and potassium hydroxide, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise at a controlled temperature.
-
The reaction mixture is stirred vigorously for an extended period (24-48 hours) until the purple color of the permanganate has disappeared.
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) and acidified with a strong acid (e.g., HCl).
-
The precipitated manganese dioxide is removed by filtration.
-
The aqueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trihydroxy acid.
-
Purification can be achieved by recrystallization.
Causality behind Experimental Choices: The use of a strong oxidizing agent like KMnO₄ in an aqueous basic solution is a standard method for the hydroxylation of the tertiary C-H bonds of the adamantane cage. The reaction proceeds via a radical mechanism. Multiple equivalents of KMnO₄ and longer reaction times are necessary to achieve tri-hydroxylation.
Step 2: Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid
-
To a solution of 3,5,7-trihydroxyadamantane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add an excess of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (3.0-4.0 eq) dropwise at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford 3,5,7-trifluoroadamantane-1-carboxylic acid.
Causality behind Experimental Choices: DAST and Deoxofluor are commonly used reagents for the conversion of alcohols to alkyl fluorides. The reaction proceeds via an SN2-like mechanism. An excess of the fluorinating agent is required to ensure the conversion of all three hydroxyl groups to fluorine. The reaction is performed under anhydrous conditions as these reagents are sensitive to moisture.
Spectroscopic Analysis
The structural elucidation of 3,5,7-Trifluoroadamantane-1-carboxylic acid is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The protons on the adamantane cage will appear as broad multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid will be observed as a broad singlet far downfield, generally above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the adamantane cage carbons, with those bearing a fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the carboxylic acid will appear in the range of 175-185 ppm. The bridgehead carbons attached to fluorine will be significantly shifted downfield compared to the unsubstituted adamantane.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will display a single resonance for the three equivalent fluorine atoms, likely as a broad singlet or a complex multiplet due to coupling with the adamantane protons. The chemical shift will be in the typical range for alkyl fluorides.
Infrared (IR) Spectroscopy
The IR spectrum will show a very broad O-H stretching band for the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be present around 1700 cm⁻¹. Additionally, strong C-F stretching bands will be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern will likely involve the loss of the carboxylic acid group (M-45) and successive losses of HF (M-20).
Applications in Drug Development
The unique properties of 3,5,7-Trifluoroadamantane-1-carboxylic acid make it a highly attractive building block for the development of new therapeutic agents.
Enhanced Metabolic Stability
As previously mentioned, the introduction of fluorine at the bridgehead positions of the adamantane scaffold effectively blocks sites of oxidative metabolism.[2] This leads to a longer in vivo half-life and improved pharmacokinetic properties of drug candidates incorporating this moiety.
Modulation of Physicochemical Properties
The trifluorination of the adamantane core increases its lipophilicity, which can enhance the ability of a drug molecule to cross cellular membranes. The carboxylic acid group provides a versatile handle for the attachment of various pharmacophores through amide or ester linkages.
Potential Therapeutic Areas
Adamantane derivatives have shown promise in a variety of therapeutic areas, including:
-
Antiviral agents: Amantadine and rimantadine are well-known antiviral drugs.[1]
-
Neurological disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.[2]
-
Anticancer agents: Some adamantane-containing compounds have demonstrated cytotoxic activity against cancer cell lines.
The enhanced metabolic stability of 3,5,7-Trifluoroadamantane-1-carboxylic acid makes it a promising scaffold for the development of next-generation drugs in these and other therapeutic areas.
Conclusion
3,5,7-Trifluoroadamantane-1-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, utilizes well-established chemical transformations. The strategic placement of three fluorine atoms on the adamantane core provides a significant advantage in terms of metabolic stability, a critical parameter in the development of effective and safe pharmaceuticals. The continued exploration of this and other fluorinated adamantane derivatives is expected to yield novel drug candidates with improved therapeutic profiles.
References
- EP0870757A2 - Fluoro-substituted adamantane derivatives - Google P
-
Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. (URL: [Link])
-
PubChem. 3,5,7-Trifluoroadamantane-1-carboxylic acid. (URL: [Link])
-
Dara, L.; et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2011 , 111 (12), 7739–7793. (URL: [Link])
